molecular formula C18H16N2O2 B12016164 3-(4-Methoxyphenyl)-1-P-tolyl-1H-pyrazole-4-carbaldehyde CAS No. 618098-46-7

3-(4-Methoxyphenyl)-1-P-tolyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B12016164
CAS No.: 618098-46-7
M. Wt: 292.3 g/mol
InChI Key: NWPXEYXFTLQUEC-UHFFFAOYSA-N
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Description

    3-(4-Methoxyphenyl)-1-P-tolyl-1H-pyrazole-4-carbaldehyde: is an organic compound with the chemical formula CHNO.

  • It is also known by other names, including Shorbic Acid , 3-Methoxyphloretic Acid , and Dihydroconiferylic Acid .
  • The compound features a pyrazole ring and an aldehyde functional group.
  • Its molecular weight is approximately 196.2 g/mol, and it appears as white crystalline or powder-like material.
  • It has applications in various fields due to its stability and biological activity.
  • Preparation Methods

    • One common synthetic route involves starting with benzyl alcohol and proceeding through several steps:

        Bromination: Benzyl alcohol reacts with bromoacetone to introduce the acetone group.

        Tosylation: The resulting product reacts with p-toluenesulfonic acid to form the corresponding tosylate.

        Ketone Reduction: The tosylate undergoes a reductive reaction with ethylene glycol to yield the corresponding ethylene glycol ester.

        Amide Formation: The ethylene glycol ester reacts with an amino acid under basic conditions, leading to the target compound, 3-(4-Methoxyphenyl)-1-P-tolyl-1H-pyrazole-4-carbaldehyde.

    • This compound’s amino acid-like properties make it useful for peptide synthesis.
  • Chemical Reactions Analysis

      3-(4-Methoxyphenyl)-1-P-tolyl-1H-pyrazole-4-carbaldehyde: can participate in various organic reactions:

    • Common reagents include acids, bases, and alcohol derivatives.
    • Major products depend on the specific reaction conditions.
  • Scientific Research Applications

      Chemistry: Used as a building block in organic synthesis.

      Biology: Investigated for its antioxidant properties and as a precursor to other metabolites.

      Medicine: Relevant due to its potential health benefits.

      Industry: Employed in the synthesis of pharmaceuticals and fine chemicals.

  • Mechanism of Action

    • The exact mechanism of action is context-dependent, but it likely involves interactions with cellular targets.
    • Further research is needed to elucidate specific molecular pathways.
  • Comparison with Similar Compounds

    • While I don’t have a direct list of similar compounds, you can compare this compound with related pyrazole derivatives.
    • Highlight its uniqueness based on structural features, reactivity, and applications.

    Properties

    CAS No.

    618098-46-7

    Molecular Formula

    C18H16N2O2

    Molecular Weight

    292.3 g/mol

    IUPAC Name

    3-(4-methoxyphenyl)-1-(4-methylphenyl)pyrazole-4-carbaldehyde

    InChI

    InChI=1S/C18H16N2O2/c1-13-3-7-16(8-4-13)20-11-15(12-21)18(19-20)14-5-9-17(22-2)10-6-14/h3-12H,1-2H3

    InChI Key

    NWPXEYXFTLQUEC-UHFFFAOYSA-N

    Canonical SMILES

    CC1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)OC)C=O

    Origin of Product

    United States

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